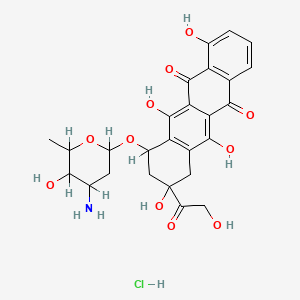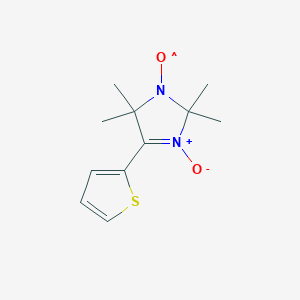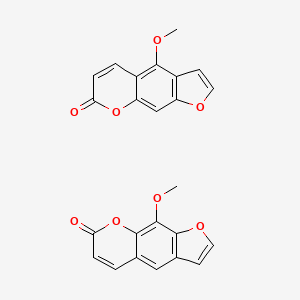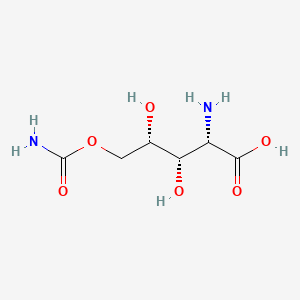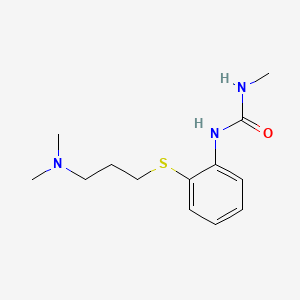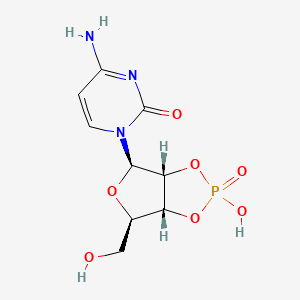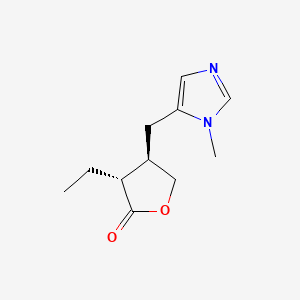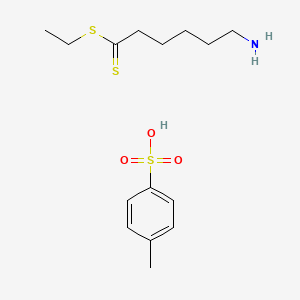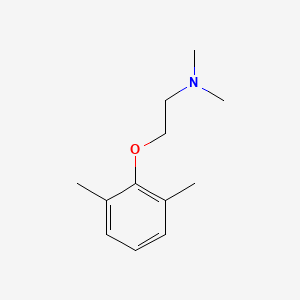
Pentyltriethoxysilane
Overview
Description
Pentyltriethoxysilane is a chemical compound with the formula C11H26O3Si . It is also known by other names such as Amyltriethoxysilane and Triethoxypentylsilane .
Molecular Structure Analysis
The molecular structure of Pentyltriethoxysilane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 40 bonds, including 14 non-H bonds and 10 rotatable bonds .
Physical And Chemical Properties Analysis
Pentyltriethoxysilane has a molecular weight of 234.4078 . It is a liquid substance . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
Scientific Research Applications
1. Surface Modification of Nanoporous Silica Particles Pentyltriethoxysilane has been used in the surface modification of hollow nanoporous silica particles (HNSPs). The surface and pore of HNSPs were modified with PTS through silane coupling reactions. This modification resulted in a decrease in the pore size, which affected the encapsulation efficiency and release rate of ferulic acid, a compound often used in drug delivery systems .
Drug Delivery Systems
The surface modification of HNSPs with PTS has been found to impact the controlled release of drugs. In a study investigating the release of ferulic acid from surface-functionalized HNSPs, it was found that the release rate in deionized water and ethanol varied following HNSP > PTS-HNSP . This suggests that PTS could be used to control the release rate of drugs in drug delivery systems.
Nanotechnology-Based Drug Delivery Carriers
Over the last few decades, nanotechnology-based drug delivery carriers have been intensively studied to enhance drug efficacy and minimize side effects. PTS, as a surface modifier, plays a crucial role in these studies. The surface modification of carriers with PTS can affect the drug loading and release behaviors, which are key factors in the design of effective drug delivery systems .
Environmental Remediation
Functionalized silica nanoparticles, which can be modified with PTS, have been used in environmental remediation applications. The surface modification step, which can involve PTS, plays a significant role in enhancing the properties of these nanoparticles, making them suitable for environmental remediation .
Wastewater Treatment
Similar to environmental remediation, functionalized silica nanoparticles modified with PTS have been used in wastewater treatment. The surface modification with PTS can enhance the adsorption capacity of these nanoparticles, making them effective in the removal of pollutants from wastewater .
Advanced Catalysis
Functionalized silica nanoparticles, which can be modified with PTS, have been used in advanced catalysis. The surface modification with PTS can enhance the catalytic activity of these nanoparticles, making them suitable for various catalytic applications .
Safety and Hazards
Future Directions
While specific future directions for Pentyltriethoxysilane are not mentioned in the search results, one paper discusses its use in creating composites with polyhexafluoropropylene, one of the most indifferent and adhesion-lacking polymers existing . This suggests potential applications in the development of new materials and technologies.
properties
IUPAC Name |
triethoxy(pentyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O3Si/c1-5-9-10-11-15(12-6-2,13-7-3)14-8-4/h5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVAUDREWWXPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042491 | |
| Record name | Triethoxypentylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentyltriethoxysilane | |
CAS RN |
2761-24-2 | |
| Record name | Pentyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2761-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Pentyltriethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002761242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxypentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethoxypentylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxypentylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTYLTRIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFV7IN6V4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Pentyltriethoxysilane (PTS) modify the properties of nanoporous membranes and influence solvent diffusion?
A1: PTS acts as a surface modifier for nanoporous membranes like silica and zirconia. It achieves this by reacting with the hydroxyl groups present on the membrane surface through a process called silane coupling. This grafting process introduces pentyl chains onto the membrane surface and within the pore channels. [, ]
- Reduced Pore Size: The grafted pentyl chains effectively decrease the pore size of the membrane. For instance, PTS functionalization reduces the pore size of hollow nanoporous silica particles (HNSPs) from 2.54 nm to approximately 1.5 nm. []
- Altered Surface Energy (γsv): The introduction of pentyl chains renders the membrane surface more hydrophobic. This is evident from the increased water contact angles observed after PTS grafting. []
- Surface Interactions: The modified surface energy influences the affinity of different solvents to the membrane. Solvents with lower surface tension are more affected by the pore size, while those with higher surface tension are more influenced by the surface energy. []
Q2: How does Pentyltriethoxysilane (PTS) functionalization of Hollow Nanoporous Silica Particles (HNSPs) impact the controlled release of ferulic acid?
A2: PTS functionalization of HNSPs provides a controllable means to tune the release rate of encapsulated molecules like ferulic acid. [] Here's how:
- Controlled Diffusion: The reduced pore size after PTS grafting creates a more significant barrier for ferulic acid diffusion, leading to a slower release rate compared to unmodified HNSPs. []
- Solvent Influence: The release rate also depends on the solvent used. For instance, ferulic acid release was slower in ethanol than in deionized water from PTS-modified HNSPs. This suggests a combined effect of solvent penetration ability and the interaction of ferulic acid with both the solvent and the modified HNSP surface. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






